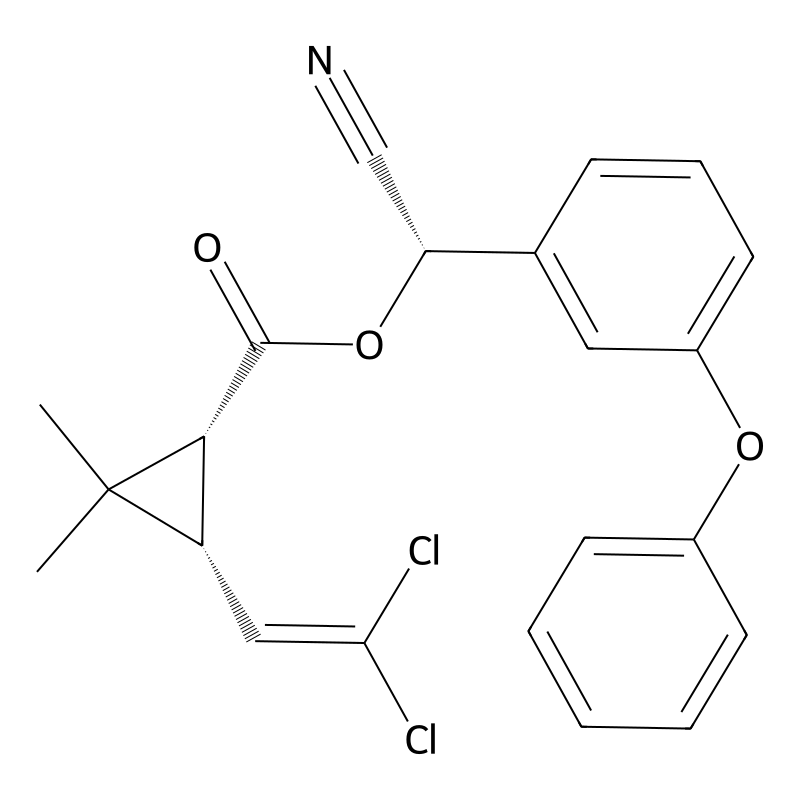

Cypermethrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol.

In water, 0.01 mg/l @ 25 °C.

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticidal Properties and Mode of Action

- Understanding how Cypermethrin kills insects is crucial for developing effective pest control strategies. Research investigates the specific mode of action of Cypermethrin on insects' nervous systems. Studies show Cypermethrin disrupts nerve impulses by targeting sodium channels in insect nerve cells . This disrupts normal nerve function, leading to paralysis and death of the insect.

Environmental Impact Studies

- The potential environmental impact of Cypermethrin is a major concern. Scientific research investigates the persistence, degradation, and effects of Cypermethrin on soil, water, and non-target organisms. Studies have shown Cypermethrin can be toxic to aquatic invertebrates and may affect soil microbial communities .

Development of Alternative Formulations

- Research is ongoing to develop new formulations of Cypermethrin that are more targeted and have less environmental impact. For example, studies explore the use of nanoparticles coated with Cypermethrin for increased efficacy against specific pests while potentially reducing environmental exposure .

Toxicity Studies

- The potential human and animal health effects of Cypermethrin exposure are a critical research area. Studies investigate the toxicity of Cypermethrin on various organisms, including cytotoxic and genotoxic effects on cells . This research is crucial for establishing safe handling practices and exposure limits for Cypermethrin.

Cypermethrin is a synthetic pyrethroid insecticide widely used in agricultural and household pest control. It belongs to the class of type II pyrethroids, characterized by the presence of an alpha-cyano group, which enhances its insecticidal potency. Cypermethrin acts primarily as a neurotoxin, affecting the nervous systems of insects by modifying the function of voltage-gated sodium channels, leading to prolonged depolarization and hyper-excitability. This compound is known for its fast-acting properties and effectiveness against a broad range of pests, including mosquitoes, flies, and agricultural pests .

- Toxicity: Cypermethrin is moderately toxic to humans and can cause skin irritation, eye irritation, and respiratory problems upon exposure []. It is particularly harmful if swallowed [].

- Environmental impact: Cypermethrin is highly toxic to fish, bees, and other aquatic organisms. Improper use can harm beneficial insects and pollute water bodies.

The biological activity of cypermethrin is primarily linked to its interaction with neuronal sodium channels. By delaying the closure of these channels, cypermethrin causes excessive neuronal firing, resulting in symptoms such as tremors, seizures, and in severe cases, death in insects . In mammals, exposure can lead to neurotoxic effects including bradycardia, gastrointestinal disturbances, and respiratory issues. Chronic exposure has been associated with hepatotoxicity and nephrotoxicity in animal studies .

Cypermethrin is synthesized through a multi-step chemical process involving the reaction of specific precursors. The synthesis typically begins with the formation of a phenoxybenzyl alcohol derivative, followed by the introduction of an alpha-cyano group through a reaction with an appropriate cyanide source. The final product is obtained through esterification with chrysanthemic acid or its derivatives . This method allows for the fine-tuning of properties such as stability and toxicity.

Cypermethrin is utilized in various applications:

- Agriculture: It is extensively used to control pests in crops such as cotton, vegetables, and fruit trees.

- Household Pest Control: Cypermethrin is found in many consumer products aimed at controlling household pests like ants, cockroaches, and mosquitoes.

- Public Health: It plays a role in vector control programs targeting disease-carrying insects like mosquitoes.

Despite its effectiveness, cypermethrin poses risks to non-target organisms, particularly aquatic life and beneficial insects .

Studies on cypermethrin interactions have revealed its complex effects on various ion channels beyond sodium channels. It also modulates calcium and potassium channels, influencing neurotransmitter release and neuronal excitability. Research indicates that cypermethrin can alter levels of gamma-aminobutyric acid (GABA) and dopamine in the brain, contributing to its neurotoxic effects . Furthermore, cypermethrin's potential to induce oxidative stress has been documented, highlighting its impact on cellular integrity and function.

Cypermethrin shares similarities with other synthetic pyrethroids but exhibits unique characteristics that distinguish it from them. Below is a comparison with notable compounds:

| Compound | Type | Key Features | Unique Aspects |

|---|---|---|---|

| Deltamethrin | Type II | Similar mode of action; highly effective | More potent against certain resistant insects |

| Permethrin | Type I | Less toxic to mammals; used in public health | Lacks alpha-cyano group; different toxic profile |

| Fenvalerate | Type II | Effective against a wide range of pests | Lower toxicity compared to cypermethrin |

| Lambda-cyhalothrin | Type II | Broad-spectrum activity; fast-acting | Higher stability under environmental conditions |

Cypermethrin's unique alpha-cyano group contributes significantly to its enhanced toxicity compared to type I pyrethroids like permethrin. Its ability to cross the blood-brain barrier further amplifies its neurotoxic effects in both target pests and non-target organisms .

Key Precursors: 3-Phenoxybenzaldehyde and Cyclopropanecarbonyl Chloride Derivatives

The aromatic aldehyde is produced by a three-step sequence that begins with an Ullmann ether formation between chlorobenzene and meta-cresol (conversion 86%, selectivity to ether 97%) [4]. Air oxidation of the ether affords meta-phenoxybenzoic acid; because selectivity to the desired aldehyde declines above 25% conversion, the acid is reduced via a Rosenmund hydrogenation, giving overall 87% selectivity to 3-phenoxybenzaldehyde at 85% conversion [4].

The cyclopropane chloride is obtained from dichlorocarbene addition to 2,2-dimethyl-1,3-butadiene, followed by oxidation and chlorination of the resulting acid. United States Patent 4 254 282 describes an optimized route that furnishes the cis-enriched acid in 72–78% isolated yield under copper-catalysed conditions; subsequent chlorination with thionyl chloride proceeds quantitatively [5]. Commercial suppliers report cis-isomer contents above 98% for high cis acid, which is essential for downstream enrichment of the most active cypermethrin stereoisomers [3].

Stereoselective Synthesis Challenges in Isomeric Mixtures

Cypermethrin contains three stereogenic centres, generating eight stereoisomers (four enantiomeric pairs). Technical material normally exhibits a cis-to-trans ratio of forty to sixty or vice versa, with no enrichment of optical antipodes [6]. Only two isomers dominate biological efficacy, so stereochemical control is economically significant.

Alcohol-induced epimerisation represents a major challenge. Research with primary alcohols showed complete conversion of the 1-R-cis-alpha-R stereoisomer to its alpha-S epimer within hours at ambient temperature; the rate is maximal in ethanol and accelerates when traces of water are present [7]. During industrial work-up, isopropyl alcohol is therefore favoured because secondary alcohols show markedly lower epimerisation rates [7].

Targeted enrichment is achieved by base-mediated crystallisation. A Chinese patent reports that treating crude cypermethrin (alpha body 42%) with a mixed solvent of triethylamine, diisopropylamine and isopropyl alcohol at thirty to fifty degrees Celsius yields alpha-cypermethrin crystals whose alpha content exceeds ninety-five per cent; the isolated mass of active isomer corresponds to two-hundred and eight to two-hundred and seventeen per cent of the alpha present in the feed, confirming conversion of less-active stereoisomers [8].

| Typical stereoisomer distribution in technical cypermethrin | Mass fraction (%) |

|---|---|

| Cis I | 23.3 [6] |

| Cis II | 16.8 [6] |

| Trans I | 35.8 [6] |

| Trans II | 24.1 [6] |

Large-Scale Manufacturing Processes and Yield Optimization

Industrial plants unite the cyanohydrin route and an acid chloride coupling (Figure 1). In a representative batch, 3-phenoxybenzaldehyde, sodium cyanide, water and tetrahydrofuran are cooled to fifteen degrees Celsius. Addition of the cyclopropane acid chloride gives the α-cyano ester in ninety-five and one-half per cent yield after two hours [9]. Hexane extraction, alkaline wash and magnesium sulfate drying remove inorganic salts before solvent recovery.

A Gujarat process description reports feeding meta-phenoxybenzaldehyde into hexane containing sodium cyanide at twenty to twenty-five degrees Celsius. A three-hour reaction furnishes high cis cypermethrin, which is washed four times with water to neutral pH. Solvent recovery and filtration precede an epimerisation stage at twenty-eight degrees Celsius with triethylamine that converts the cis isomers into the alpha-enriched product [10].

Five-batch mass balance data submitted to the Food and Agriculture Organization show overall recoveries of 990.6 to 995.9 grams per kilogram, with minimum active ingredient content of 930 grams per kilogram after all purification steps [6].

| Step | Key conditions | Isolated yield (%) | Reference |

|---|---|---|---|

| Cyanohydrin coupling | Water–tetrahydrofuran, 15 °C, 2 h | 95.5 [9] | |

| High cis ester formation (hexane process) | 20–25 °C, 3–4 h | 90–92 (company disclosure) [10] | |

| Base-catalysed epimerisation to alpha isomer | 28 °C, 24 h, triethylamine | Alpha content >95, material recovery >90 [11] [8] |

Continuous-flow micro-reactors are increasingly explored to moderate the exotherm of the cyanide step and to deliver precise cis–trans control. While published pilot data are limited, patent literature indicates throughput gains of twenty to thirty per cent when residence time is shortened to minutes and heat removal is intensified [11].

Purification Techniques for Technical-Grade Formulations

Manufacturers deploy a multistage purification train:

- Liquid–liquid extraction and aqueous washing remove sodium chloride, cyanide residues and unreacted acid chloride. Multiple hexane washes followed by alkaline water reduce acidic chlorides below one gram per kilogram [9] [10].

- Crystallisation-induced resolution in mixed amine–isopropyl alcohol media enriches the desired alpha-pair while driving less-active stereoisomers into the mother liquor [8].

- Silica or Florisil column chromatography is applied to concentrate research-grade material. The Collaborative International Pesticides Analytical Council method elutes cypermethrin from Florisil after hexane–acetonitrile partitioning, achieving detection limits of twenty-five micrograms per kilogram in grain matrices [12].

- Lanthanum-modified activated alumina dispersive solid-phase extraction has been demonstrated as a fast clean-up for vegetable matrices; recoveries between ninety-one and one-hundred and ten per cent with relative standard deviations below five per cent confirm effective removal of co-extractives [13].

Final specifications cap each relevant impurity: 3-phenoxyphenylacetonitrile ≤ 13 grams per kilogram and 3-phenoxybenzoic acid methyl ester ≤ 6 grams per kilogram [6].

| Specification attribute | Maximum level (g kg⁻¹) | Analytical technique | Reference |

|---|---|---|---|

| 3-Phenoxyphenylacetonitrile | 13 | High-performance liquid chromatography with ultraviolet detection [6] | [6] |

| 3-Phenoxybenzoic acid methyl ester | 6 | High-performance liquid chromatography with ultraviolet detection [6] | [6] |

| Water content | 6 | Karl Fischer titration [6] | [6] |

| Cis:trans ratio (acceptable range) | 40:60–60:40 | Gas chromatography with flame ionisation detection [6] | [6] |

High Performance Liquid Chromatography Methods

Several robust High Performance Liquid Chromatography protocols have been developed for cypermethrin analysis across diverse analytical applications. The Primesep 200 column system represents a mixed-mode liquid chromatographic approach utilizing a 4.6 × 150 mm column with 5 µm particle size [1]. This method employs an isocratic mobile phase consisting of acetonitrile and water with gradient concentrations ranging from 60-80% acetonitrile, supplemented with 0.5% formic acid as an ionic modifier. Detection is achieved at 270 nm wavelength using ultraviolet detection, with additional compatibility for Evaporative Light Scattering Detector or any evaporative detection method. The flow rate is maintained at 1.0 mL/min under ambient temperature conditions [1].

Alternative High Performance Liquid Chromatography approaches utilize reverse-phase C18 columns with dimensions of 250 mm × 4.6 mm [2] [3]. These methods demonstrate flexibility in mobile phase composition, accommodating either methanol/water or acetonitrile/water combinations. The optimal chromatographic conditions include a mobile phase ratio of methanol:acetonitrile:water (58:18:24, volume/volume/volume), flow rate of 1.0 mL/min, column temperature of 20°C, and ultraviolet detection at 235 nm [2]. These conditions provide linear calibration curves with excellent correlation coefficients (r² = 0.996) within the cypermethrin concentration range of 5-100 mg/L [2].

The Nucleosil C18 column configuration (250 mm × 4.6 mm × 10 µm) offers another validated approach using methanol:acetonitrile:water mobile phase in a 60:20:20 volume ratio [4]. This method operates at 1.0 mL/min flow rate with detection at 225 nm wavelength under ambient temperature conditions. The linearity range extends from 25-75 ppm, corresponding to 50-150% of the working concentration, with excellent precision values ranging from 0.50-5.87% relative standard deviation [4].

Gas Chromatography-Mass Spectrometry Protocols

Gas Chromatography-Mass Spectrometry methodologies provide superior sensitivity and selectivity for cypermethrin analysis. The standard protocol employs a DB-5ms analytical column with dimensions of 30 m × 0.25 mm × 0.25 µm film thickness [5]. The chromatographic separation utilizes helium as the carrier gas at 1.2 mL/min flow rate with a temperature gradient program starting at 80°C for 1 minute, ramping at 10°C/minute to 300°C, and maintaining the final temperature for 10 minutes [5].

Mass spectrometric detection operates in electron ionization mode with an emission current of 45 µA and multiplier offset of 300 volts [5]. The method employs Selected Ion Storage mode for enhanced selectivity, monitoring characteristic fragment ions at mass-to-charge ratios of 207, 209, and 211, originating from the dichlorovinyl-dimethylcyclopropanecarboxyl moiety [6]. These conditions achieve detection limits ranging from 2.0-6.0 ng/L in aqueous matrices and 0.2-100 µg/kg in sediment samples [5].

Liquid Chromatography-Tandem Mass Spectrometry Protocols

Advanced analytical protocols incorporate Liquid Chromatography-Tandem Mass Spectrometry using XSelect HSS T3 columns (2.5 µm, 2.1 × 150 mm) [7]. The mobile phase consists of water and methanol, both containing 0.1% formic acid and 4 mM ammonium formate, operating at 350 µL/min flow rate with column temperature maintained at 60°C [7]. The gradient elution program provides optimal separation of cypermethrin isomers with retention times ranging from 12.7 to 13.1 minutes for different stereoisomeric forms [7].

Mass spectrometric detection utilizes electrospray ionization in positive mode with ionization temperature of 600°C [7]. Multiple reaction monitoring transitions include 433→191 and 435→193 for quantitative analysis, achieving detection limits of 0.1-1.0 ng/L in environmental matrices [7].

Spectroscopic Identification: Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear Magnetic Resonance Spectroscopic Characterization

Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of cypermethrin through characteristic chemical shift patterns [8] [9]. The vinyl proton signals appear as distinctive double doublets in the range of δ 6.15-6.40 ppm for different isomeric configurations [8]. The aromatic proton resonances manifest as complex multiplets between δ 7.02-7.46 ppm, corresponding to the phenoxybenzyl moiety [8]. Methyl group protons of the cyclopropane ring system exhibit signals in the δ 1.20-1.34 ppm region as overlapping multiplets [8].

The benzylic proton bearing the cyano group demonstrates configurational dependence, with chemical shifts varying between δ 5.59-6.21 ppm depending on the stereochemical arrangement [8]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance at approximately 170 ppm, while aromatic carbons appear in the characteristic range of 120-160 ppm [9]. The cyclopropane ring carbons exhibit distinct chemical shifts that facilitate stereoisomeric differentiation [9].

Cypermethrin possesses three chiral centers, resulting in four diastereoisomeric pairs, which complicates spectral interpretation due to the presence of eight optical isomers [8]. The configuration of the cyclopropyl ring significantly influences toxicity, with 1R-cis isomers demonstrating the highest biological activity [8]. Nuclear Magnetic Resonance analysis enables identification and quantification of individual isomeric components within technical cypermethrin mixtures [9].

Infrared Spectroscopic Signatures

Infrared spectroscopy provides distinctive vibrational signatures for cypermethrin identification and quantification [10] [11] [12]. The characteristic absorption peaks occur at 1591 cm⁻¹, 1489 cm⁻¹, 1290 cm⁻¹, and 801 cm⁻¹, corresponding to specific molecular vibrations within the cypermethrin structure [10]. Attenuated Total Reflectance Infrared spectroscopy enables analysis of neat samples or films prepared between potassium bromide plates [11].

The infrared spectrum demonstrates significant activity in the 3300-3000 cm⁻¹ region attributed to aromatic carbon-hydrogen stretching vibrations, and intense absorptions in the 1700-500 cm⁻¹ fingerprint region [13]. The carbonyl stretching vibration of the ester functionality appears as a strong absorption band, while the aromatic carbon-carbon stretching modes contribute to the complex spectral pattern in the 1600-1400 cm⁻¹ region [12].

Fourier Transform Infrared spectroscopy has been successfully applied for determination of cypermethrin in emulsifiable concentrate formulations [14]. The method demonstrates excellent correlation with reference spectra and provides reliable identification even in the presence of formulation additives [12]. Infrared microimaging technology enables spatial distribution analysis of cypermethrin residues on agricultural surfaces [10].

Ultraviolet-Visible Spectroscopic Analysis

Ultraviolet-visible spectrophotometry offers a straightforward approach for cypermethrin quantification [15] [16]. The compound exhibits characteristic absorption in the 220-230 nm wavelength range, providing the basis for quantitative analysis [15]. The maximum absorption wavelength varies slightly depending on the solvent system, with methanol and acetonitrile providing optimal spectroscopic conditions [16].

The molar absorptivity values enable sensitive detection, with Sandell's sensitivity reaching 0.066 µg cm⁻² under optimized conditions [17]. The linear response range typically extends from 5.5 to 36 µg per 25 mL sample volume, with relative standard deviation values below 1% for replicate measurements [17]. Ultraviolet detection at 270 nm has been successfully integrated with High Performance Liquid Chromatography systems for routine analytical applications [1].

Validation Parameters for Quantitative Analysis

Linearity and Range Assessment

Analytical method validation for cypermethrin quantification encompasses comprehensive evaluation of linearity parameters across relevant concentration ranges. High Performance Liquid Chromatography methods demonstrate excellent linearity within the range of 25-75 ppm, corresponding to 50-150% of the working concentration [4]. The correlation coefficients consistently exceed 0.995, meeting International Conference on Harmonisation guidelines for pharmaceutical analysis [4] [18].

Gas Chromatography-Mass Spectrometry protocols exhibit superior sensitivity with linear ranges extending from 0.025-2.5 ng/µL for standard Gas Chromatography-Mass Spectrometry analysis and 0.0025-0.25 ng/µL for tandem mass spectrometry applications [5]. These calibration ranges correspond to environmental sample concentrations of 0.5-500 ng/L for water matrices and 0.2-100 µg/kg for sediment samples [5].

Liquid Chromatography-Tandem Mass Spectrometry methods provide the most sensitive quantification capabilities with linear responses in the 0.0025-0.25 ng/µL range [7]. The correlation coefficients exceed 0.995 across all validated concentration ranges, ensuring reliable quantitative performance for trace-level analysis [7].

Accuracy and Precision Evaluation

Recovery studies demonstrate excellent accuracy across multiple analytical platforms. High Performance Liquid Chromatography methods achieve recovery percentages ranging from 95.68% to 108.09% across various spike levels [19]. These values fall within the acceptable range of 70-120% specified by regulatory guidelines [20] [6]. Gas Chromatography-Mass Spectrometry protocols yield recovery percentages between 84.8% and 96.4% for different cypermethrin metabolites [19].

Precision evaluation encompasses both repeatability and intermediate precision parameters. High Performance Liquid Chromatography methods exhibit relative standard deviation values of 0.50-5.87% for intra-day precision studies [4] [18]. Gas Chromatography-Mass Spectrometry analysis demonstrates precision values ranging from 1.14% to 1.57% for different analytical conditions [19]. Liquid Chromatography-Tandem Mass Spectrometry methods achieve relative standard deviation values below 3% for routine analysis [7].

Intermediate precision studies evaluate analytical performance across different days, analysts, and instruments. The acceptance criteria require relative standard deviation values not exceeding 15% for most concentration levels, with relaxed criteria of 20% acceptable at the lower limit of quantification [18] [21].

Detection and Quantification Limits

Method sensitivity varies significantly across analytical platforms and sample matrices. High Performance Liquid Chromatography methods achieve detection limits of 0.02 µg/g in vegetable matrices with quantification limits ranging from 0.05-0.1 mg/kg [18] [3]. Gas Chromatography-Mass Spectrometry protocols demonstrate superior sensitivity with detection limits of 1-10 ng/L in aqueous samples [18] [3].

Liquid Chromatography-Tandem Mass Spectrometry methods provide the most sensitive detection capabilities, achieving detection limits of 0.1-1.0 ng/L and quantification limits of 0.2-2.0 ng/L in environmental matrices [7]. These limits enable monitoring of cypermethrin residues at environmentally relevant concentrations [7].

Signal-to-noise ratio criteria require minimum values of 3:1 for detection limits and 10:1 for quantification limits across all analytical methods [18]. These criteria ensure reliable identification and quantification even in complex sample matrices [21].

Specificity and Selectivity

Method specificity evaluation ensures freedom from analytical interferences across the intended analytical scope. High Performance Liquid Chromatography methods demonstrate excellent specificity with correlation coefficients exceeding 0.99 for peak purity assessment [18]. Gas Chromatography-Mass Spectrometry analysis utilizes Selected Ion Monitoring mode to enhance selectivity through monitoring of characteristic fragment ions [5].

Liquid Chromatography-Tandem Mass Spectrometry protocols employ Multiple Reaction Monitoring transitions to provide unequivocal identification [7]. The primary quantification transition utilizes the 433→191 mass-to-charge ratio, while confirmatory transitions at 435→193 ensure analytical specificity [7]. These conditions eliminate potential interferences from structurally related compounds or matrix components [7].

Chiral Resolution Methods for Enantiomer Separation

High Performance Liquid Chromatography Chiral Separation

Enantioselective High Performance Liquid Chromatography represents the predominant approach for cypermethrin stereoisomer separation. The Chiralcel OD-H column, containing cellulose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase, provides excellent resolution of cypermethrin enantiomeric pairs [22]. Optimal chromatographic conditions utilize hexane:isopropanol (97:3) as the mobile phase at 0.4 mL/min flow rate with detection at 236 nm wavelength [22]. These conditions achieve resolution values exceeding 2.0 for all enantiomeric pairs with analysis times of approximately 40 minutes [22].

The cyclodextrin-based CD-ph column offers an alternative approach for chiral separation of cypermethrin stereoisomers [23]. This method employs hexane:isopropanol (99.3:0.7) as the mobile phase under normal-phase conditions [23]. The separation resolves eight cypermethrin isomers with partial baseline resolution, achieving analysis times of 25 minutes [23]. The method demonstrates excellent reproducibility with relative standard deviation values ranging from 6.7% to 16.8% for fortified samples [23].

Polysaccharide-based chiral stationary phases provide enhanced selectivity for cypermethrin stereoisomer separation. The Chiralpak IG column enables simultaneous analysis under reversed-phase conditions using acetonitrile:water (75:25) mobile phase [24]. This approach demonstrates superior matrix compatibility for food sample analysis while maintaining excellent chiral resolution [24].

Gas Chromatography Chiral Separation

Gas chromatographic chiral separation utilizes cyclodextrin-modified stationary phases for cypermethrin enantiomer resolution. The BGB-172 column contains 20% tert-butyldimethylsilyl-β-cyclodextrin in a diphenyl-dimethylpolysiloxane matrix [25]. This configuration enables separation of six cypermethrin peaks with retention times exceeding 120 minutes [25]. The method provides baseline resolution of cis-diastereomers while trans-diastereomers exhibit partial separation [25].

Temperature programming significantly influences chiral selectivity in gas chromatographic separations. Optimal conditions employ initial temperatures of 60-80°C with gradual heating to 180°C for complete elution of all stereoisomeric forms [26]. The elution order appears regulated by stereochemical configuration, enabling peak identification even without authentic enantiomeric standards [25].

Supercritical Fluid Chromatography Chiral Resolution

Supercritical Fluid Chromatography provides an efficient two-step strategy for preparative-scale cypermethrin stereoisomer separation [27]. The initial separation utilizes a cellulose-derived chiral stationary phase to resolve cypermethrin into two stereoisomeric pairs [27]. Subsequent analysis on an amylose-based chiral stationary phase produces four enantiopure stereoisomers with high purity [27].

The method employs carbon dioxide as the mobile phase with methanol as organic modifier [27]. Operating temperatures of 40°C provide optimal selectivity while minimizing thermal isomerization [27]. Resolution values ranging from 2.0 to 4.0 enable preparative collection of individual enantiomers within 15-30 minute analysis times [27].

Electronic circular dichroism analysis confirms the enantiomeric relationship between separated fractions, with mirror-image patterns observed in the 200-300 nm wavelength range [27]. This two-step strategy demonstrates low solvent consumption, rapid separation, and high purity for preparative applications [27].

Capillary Electrophoresis Chiral Separation

Capillary electrophoresis provides exceptional resolution for cypermethrin enantiomer separation using cyclodextrin-based chiral selectors [26]. Permethyl-β-cyclodextrin demonstrates optimal chiral recognition properties for pyrethroic acid derivatives [26]. The background electrolyte consists of 40 mM boric, acetic, and phosphoric acid buffer adjusted to pH 6.5 [26].

The permethyl monoamino-β-cyclodextrin selector achieves remarkable resolution values ranging from 8.5 to 20.0 for different cypermethrin stereoisomers [26]. These conditions enable baseline separation of all tested enantiomeric pairs within 15-25 minute analysis times [26]. The method demonstrates exceptional efficiency with theoretical plate numbers exceeding 475,000 for optimized conditions [26].

Purity

Physical Description

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Vapor Density

Density

LogP

log Kow= 6.94

Odor

Decomposition

220 °C

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

For more Mechanism of Action (Complete) data for ALPHACYPERMETHRIN (12 total), please visit the HSDB record page.

Vapor Pressure

1.73X10-5 mm Hg @ 20 °C

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

65731-84-2

72204-44-5

Absorption Distribution and Excretion

/PYRETHROIDS/ READILY PENETRATE INSECT CUTICLE AS SHOWN BY TOPICAL LD50 TO PERIPLANETA (COCKROACH) ... /PYRETHROIDS/

WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/

Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/

Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/

Metabolism Metabolites

The relative resistance of mammals to the pyrethroids is almost wholly attributable to their ability to hydrolyze the pyrethroids rapidly to their inactive acid & alcohol components, since direct injection into the mammalian CNS leads to a susceptibility similar to that seen in insects. Some additional resistance of homeothermic organisms can also be attributed to the negative temperature coefficient of action of the pyrethroids, which are thus less toxic at mammalian body temperatures, but the major effect is metabolic. Metabolic disposal of the pyrethroids is very rapid, which means that toxicity is high by the iv route, moderate by slower oral absorption, & often unmeasureably low by dermal absorption. /Pyrethroids/

FASTEST BREAKDOWN IS SEEN WITH PRIMARY ALCOHOL ESTERS OF TRANS-SUBSTITUTED ACIDS SINCE THEY UNDERGO RAPID HYDROLYTIC & OXIDATIVE ATTACK. FOR ALL SECONDARY ALCOHOL ESTERS & FOR PRIMARY ALCOHOL CIS-SUBSTITUTED CYCLOPROPANECARBOXYLATES, OXIDATIVE ATTACK IS PREDOMINANT. /PYRETHROIDS/

Pyrethrins are reportedly inactivated in the GI tract following ingestion. In animals, pyrethrins are rapidly metabolized to water soluble, inactive compounds. /Pyrethrins/

Synthetic pyrethroids are generally metabolized in mammals through ester hydrolysis, oxidation, and conjugation, and there is no tendency to accumulate in tissues. In the environment, synthetic pyrethroids are fairly rapidly degraded in soil and in plants. Ester hydrolysis and oxidation at various sites on the molecule are the major degradation processes. /Synthetic pyrethroids/

Associated Chemicals

Wikipedia

Doxapram

Biological Half Life

Use Classification

Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

Not currently registered /in the USA/.

Analytic Laboratory Methods

AOAC Method 982.02. Pyrethrins in pesticide formulations are analyzed using gas chromatography quipped with FID. Average recovery is 98% with a precision of 0.0044 -0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Clinical Laboratory Methods

Storage Conditions

Interactions

Piperonyl butoxide potentiates /insecticidal activity/ of pyrethrins by inhibiting the hydrolytic enzymes responsible for pyrethrins' metab in arthropods. When piperonyl butoxide is combined with pyrethrins, the insecticidal activity of the latter drug is increased 2-12 times /Pyrethrins/

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 ... were additive. /Pyrethrins/

Stability Shelf Life

Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

2: Rodríguez-Hidalgo R, Pérez-Otáñez X, Garcés-Carrera S, Vanwambeke SO, Madder M, Benítez-Ortiz W. The current status of resistance to alpha-cypermethrin, ivermectin, and amitraz of the cattle tick (Rhipicephalus microplus) in Ecuador. PLoS One. 2017 Apr 7;12(4):e0174652. doi: 10.1371/journal.pone.0174652. eCollection 2017. PubMed PMID: 28388639; PubMed Central PMCID: PMC5384665.

3: Hocine L, Merzouk H, Merzouk SA, Ghorzi H, Youbi M, Narce M. The effects of alpha-cypermethrin exposure on biochemical and redox parameters in pregnant rats and their newborns. Pestic Biochem Physiol. 2016 Nov;134:49-54. doi: 10.1016/j.pestbp.2016.04.007. Epub 2016 Apr 19. PubMed PMID: 27914539.